2-hydroxy-5-methoxybenzaldehyde 1H-benzimidazol-2-ylhydrazone
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Overview
Description
2-Hydroxy-5-methoxybenzaldehyde 1H-benzimidazol-2-ylhydrazone is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of benzimidazole and benzaldehyde, which are known for their wide range of biological and chemical applications.
Preparation Methods
The synthesis of 2-hydroxy-5-methoxybenzaldehyde 1H-benzimidazol-2-ylhydrazone typically involves the condensation reaction between 2-hydroxy-5-methoxybenzaldehyde and 1H-benzimidazol-2-ylhydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization.
Chemical Reactions Analysis
2-Hydroxy-5-methoxybenzaldehyde 1H-benzimidazol-2-ylhydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common reagents and conditions used in these reactions include ethanol as a solvent, reflux conditions, and standard laboratory reagents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Hydroxy-5-methoxybenzaldehyde 1H-benzimidazol-2-ylhydrazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has shown potential in biological studies, particularly in antimicrobial and anticancer research.
Medicine: It is being investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes and pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-5-methoxybenzaldehyde 1H-benzimidazol-2-ylhydrazone involves its interaction with specific molecular targets and pathways. For example, it has been shown to disrupt bacterial cell membranes, leading to cell death. The compound may also inhibit certain enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar compounds to 2-hydroxy-5-methoxybenzaldehyde 1H-benzimidazol-2-ylhydrazone include:
2-Hydroxy-5-methoxybenzaldehyde: Known for its acaricidal activity and use in the synthesis of Schiff base compounds.
1H-Benzimidazol-2-ylhydrazine: Used in the synthesis of various benzimidazole derivatives with biological activity.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties not found in its individual components.
Properties
IUPAC Name |
2-[(E)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]-4-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-21-11-6-7-14(20)10(8-11)9-16-19-15-17-12-4-2-3-5-13(12)18-15/h2-9,20H,1H3,(H2,17,18,19)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDHZYQJEOLTLP-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NNC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N/NC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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